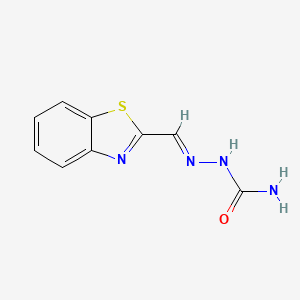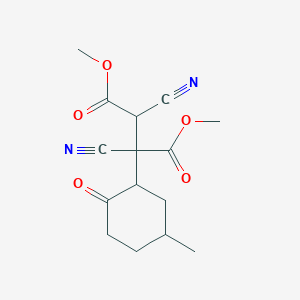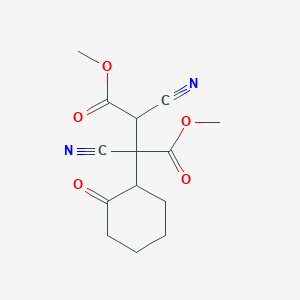![molecular formula C25H26FN3O B11039258 (1E)-1-[(4-fluorophenyl)imino]-4,4-dimethyl-6-(piperidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11039258.png)
(1E)-1-[(4-fluorophenyl)imino]-4,4-dimethyl-6-(piperidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1E)-1-[(4-fluorophenyl)imino]-4,4-dimethyl-6-(piperidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a synthetic organic molecule. It features a complex structure with multiple functional groups, including a fluorophenyl group, an imino group, and a piperidinylmethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(4-fluorophenyl)imino]-4,4-dimethyl-6-(piperidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrroloquinoline core: This could be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperidinylmethyl group: This step might involve nucleophilic substitution or addition reactions.
Attachment of the fluorophenyl group: This could be done via a coupling reaction, such as Suzuki or Heck coupling.
Formation of the imino group: This might involve the reaction of an amine with an aldehyde or ketone under dehydrating conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinylmethyl group or the imino group.
Reduction: Reduction reactions might target the imino group, converting it to an amine.
Substitution: The fluorophenyl group could participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents could be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. The presence of the fluorophenyl group suggests potential interactions with biological targets.
Medicine
In medicine, such compounds might be explored for their therapeutic potential. They could be candidates for drug development, particularly in areas like oncology, neurology, or infectious diseases.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1E)-1-[(4-fluorophenyl)imino]-4,4-dimethyl-6-(piperidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-[(4-chlorophenyl)imino]-4,4-dimethyl-6-(piperidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- (1E)-1-[(4-bromophenyl)imino]-4,4-dimethyl-6-(piperidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Uniqueness
The presence of the fluorophenyl group in (1E)-1-[(4-fluorophenyl)imino]-4,4-dimethyl-6-(piperidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one might confer unique properties, such as increased metabolic stability or enhanced binding affinity to certain biological targets, compared to its chloro or bromo analogs.
Properties
Molecular Formula |
C25H26FN3O |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)imino-11,11-dimethyl-9-(piperidin-1-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C25H26FN3O/c1-25(2)15-17(16-28-13-4-3-5-14-28)20-7-6-8-21-22(24(30)29(25)23(20)21)27-19-11-9-18(26)10-12-19/h6-12,15H,3-5,13-14,16H2,1-2H3 |
InChI Key |
KROJIZYNQFQWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=NC4=CC=C(C=C4)F)C3=CC=C2)CN5CCCCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11039175.png)
![3-Cyclohexyl-7-imino-4,6-dioxaspiro[bicyclo[3.2.1]octane-8,1'-cyclohexane]-1,2,2-tricarbonitrile](/img/structure/B11039183.png)
![6-iminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-amine](/img/structure/B11039185.png)

![Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate](/img/structure/B11039199.png)


![N-(3-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B11039215.png)

![2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B11039223.png)
![2-methyl-1-[2-(2-naphthyl)-2-oxoethyl]pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11039226.png)

![(1Z)-6-(4-chlorophenyl)-4,4,6,8-tetramethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11039237.png)
![1'-isobutyl-2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11039250.png)
